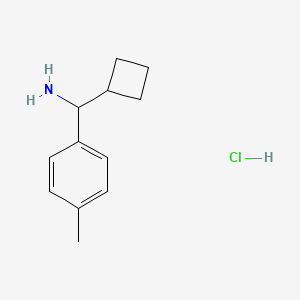

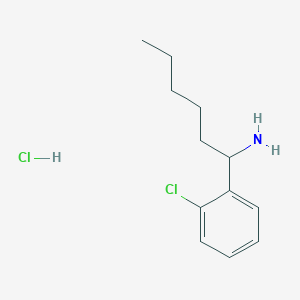

2-(3,4-dichlorophenoxy)-N-methylbutanamide

Descripción general

Descripción

3,4-Dichlorophenol (3,4-DCP) is used in the synthesis of (Z)-5-arylmethylidene rhodanines as an anti-methicillin-resistant Staphylococcus aureus (MRSA) agent . It can also be used in the preparation of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide for the treatment of inflammatory pain .

Synthesis Analysis

In a typical experiment, equimolar quantities of 3,4-dichlorophenol and (2-chloro-ethyl)diethylammonium chloride were stirred in a two-phase medium of aqueous 2,5M-potassium hydroxide and toluene in the presence of tetrabutylammonium bromide .Molecular Structure Analysis

The molecular structure of 3,4-Dichlorophenol has a linear formula of Cl2C6H3OH .Chemical Reactions Analysis

Exogenous 2-(3,4-Dichlorophenoxy) triethylamine has been found to alleviate the soil drought effect on nitrogen metabolism in maize .Physical And Chemical Properties Analysis

3,4-Dichlorophenol has a boiling point of 253 °C (lit.) and a melting point of 65-67 °C (lit.) .Aplicaciones Científicas De Investigación

Antifungal and Herbicidal Activity

2-(3,4-Dichlorophenoxy)-N-methylbutanamide, due to its structural similarity with compounds studied in related research, may exhibit potential antifungal and herbicidal activities. For example, a study on a related compound, N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, demonstrated good antifungal activity against various pathogens, suggesting that derivatives like this compound could have similar applications in controlling fungal diseases in agriculture (Xue Si, 2009). Additionally, research on methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a compound with a similar chemical structure, has shown selective herbicidal activity, hinting at the potential herbicidal applications of this compound (M. Shimabukuro et al., 1978).

Photocatalytic Degradation

In the field of environmental remediation, derivatives of 2-(3,4-dichlorophenoxy) compounds have been studied for their degradation under UV-light in the presence of photocatalysts. For instance, the photocatalytic mineralization of diclofop-methyl, a herbicide with a related structure, suggests that this compound could be similarly degraded in wastewater treatment processes, aiding in the removal of toxic pollutants (L. G. Gomathi Devi & G. Krishnamurthy, 2009).

Enzyme Inhibition for Weed Control

Research has also explored the enzyme inhibitory effects of related compounds for selective weed control. For example, studies on the physiological effects of related herbicides on plants like oats and wheat reveal mechanisms that could be applicable to this compound for developing targeted weed management strategies without harming crops (M. Shimabukuro et al., 1978).

Potential Applications in Organic Synthesis

The structural properties of this compound might also offer valuable insights into organic synthesis pathways for producing novel compounds with pharmaceutical or agricultural applications. Similar to research on the synthesis and crystal structure of related compounds, this compound could serve as a precursor or intermediate in the synthesis of complex organic molecules (Xue Si, 2009).

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(3,4-Dichlorophenoxy)-N-methylbutanamide plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it has been shown to influence the activity of nitrate reductase and nitrite reductase, which are crucial enzymes in nitrogen metabolism. Additionally, this compound affects the expression of genes involved in ion uptake and transport, such as ZmSOS1, ZmHKT1, ZmNHX1, and ZmSKOR .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it enhances photosynthetic capacity, improves water status, and maintains ion homeostasis under stress conditions. This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the expression of genes involved in stress responses and ion transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation or inhibition of enzymes involved in key metabolic pathways. For example, it enhances the activity of nitrate reductase and nitrite reductase, which are essential for nitrogen assimilation. Additionally, it modulates the expression of genes involved in ion transport, thereby maintaining ion homeostasis under stress conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance stress tolerance and improve metabolic functions. At high doses, it may exhibit toxic or adverse effects, such as disrupting ion homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism and ion transport. It interacts with enzymes such as nitrate reductase and nitrite reductase, influencing the levels of key metabolites. Additionally, it affects the expression of genes involved in ion uptake and transport, thereby modulating metabolic flux and maintaining ion homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy. The compound’s transport mechanisms are crucial for its role in modulating cellular processes and stress responses .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, enabling it to exert its effects on cellular processes and stress responses .

Propiedades

IUPAC Name |

2-(3,4-dichlorophenoxy)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-3-10(11(15)14-2)16-7-4-5-8(12)9(13)6-7/h4-6,10H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZMYVACWFQQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.